molecular formula C53H56N2 B13083327 9,9'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

9,9'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Cat. No.: B13083327
M. Wt: 721.0 g/mol
InChI Key: AIWFEGDZTHWDTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene or carbazole moieties[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions[][3].

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used[][3].

Scientific Research Applications

9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) involves its interaction with light and charge carriers:

Properties

Molecular Formula

C53H56N2

Molecular Weight

721.0 g/mol

IUPAC Name

9-(7-carbazol-9-yl-9,9-dioctylfluoren-2-yl)carbazole

InChI

InChI=1S/C53H56N2/c1-3-5-7-9-11-21-35-53(36-22-12-10-8-6-4-2)47-37-39(54-49-27-17-13-23-43(49)44-24-14-18-28-50(44)54)31-33-41(47)42-34-32-40(38-48(42)53)55-51-29-19-15-25-45(51)46-26-16-20-30-52(46)55/h13-20,23-34,37-38H,3-12,21-22,35-36H2,1-2H3

InChI Key

AIWFEGDZTHWDTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)CCCCCCCC

Origin of Product

United States

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